8-Bromo-3-methoxy-6-methylquinoline
Description
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-3-methoxy-6-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-8-5-9(14-2)6-13-11(8)10(12)4-7/h3-6H,1-2H3 |
InChI Key |
FOENFPFBFALKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Methoxy-6-methylquinoline
A straightforward method involves brominating 3-methoxy-6-methylquinoline or its close analogues using bromine under controlled conditions.
- Dissolve 3-methoxy-6-methylquinoline in methanol.
- Add bromine dropwise under ice cooling to control reaction rate and regioselectivity.
- Stir at room temperature for 1–2 hours.
- Quench excess bromine with sodium thiosulfate solution.
- Extract the product with ethyl acetate, wash, dry, and evaporate to yield the brominated quinoline.
This method yields the 8-bromo derivative selectively due to electronic and steric effects guiding bromination to the 8-position.
Example data from related brominations:
Though this exact compound differs slightly in substitution pattern, the methodology is transferable to 8-bromo-3-methoxy-6-methylquinoline synthesis by adjusting the starting material accordingly.
Multi-Step Synthesis via Quinoline Precursors
More complex syntheses involve constructing the quinoline ring with the desired substituents already in place or introduced via cross-coupling and functional group transformations.
Key steps reported in literature:
- Starting from substituted anilines such as 4-methoxy-2-methylaniline.
- Formation of quinoline carboxylate intermediates via established protocols.
- Palladium-catalyzed Heck coupling to introduce alkenyl substituents.
- Friedel–Crafts acylation to build fused ring systems or introduce ketone functionalities.
- Wittig or Wittig–Horner reactions to install methoxy-substituted side chains.
- Demethylation steps to adjust methoxy groups as needed.
- Reduction and asymmetric synthesis steps to establish chiral centers when required.
Example synthetic sequence from Penjarla et al. (2019):
This route is more elaborate but allows precise control over substitution patterns and stereochemistry, valuable for complex derivatives or for producing optically active compounds.
Alternative Bromination Strategies
In some cases, bromination is performed on quinolinequinone derivatives or other quinoline analogues, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under acidic or neutral conditions.
- NBS bromination of hydroxyquinoline derivatives can yield brominated quinolines with high regioselectivity.
- Bromination in the presence of oxidants or under photochemical conditions has been reported for related compounds.
These methods are less common for this compound but provide alternative routes depending on available starting materials.
Data Table Summarizing Preparation Methods
Research Discoveries and Mechanistic Insights
- The regioselectivity of bromination at the 8-position in 3-methoxy-6-methylquinoline is influenced by the electron-donating methoxy group at position 3 and the steric hindrance imposed by the methyl group at position 6, directing electrophilic bromination preferentially to the 8-position.
- Multi-step synthetic routes enable introduction of functional groups in a controlled manner, facilitating the synthesis of complex quinoline derivatives with potential biological activity.
- Friedel–Crafts acylation and Heck coupling are valuable transformations for elaborating the quinoline core and installing substituents at desired positions.
- Demethylation steps are crucial for adjusting methoxy groups, often performed using acidic or nucleophilic conditions.
- Use of palladium catalysis and Wittig reactions in the synthetic sequence allows for the formation of carbon-carbon bonds with high regio- and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methoxy-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
Scientific Research Applications
8-Bromo-3-methoxy-6-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The position and nature of substituents on the quinoline ring significantly affect physicochemical properties and applications. Key analogs include:
Key Observations:
- Bromine Position: Bromine at C8 (as in the target compound) vs. C4 or C6 alters electronic distribution. For example, 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms, favoring π-stacking in crystallography , whereas bromine at C6 (e.g., 6-Bromo-3-substituted quinolines) enhances cross-coupling reactivity in Suzuki-Miyaura reactions .
- Methoxy Group: Methoxy at C3 (target) vs. C2 or C8 impacts hydrogen bonding and solubility. 8-Bromo-2-methoxyquinoline’s methoxy group at C2 may reduce steric hindrance compared to C3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
